Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another
Preparation Methods
The synthesis of Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the oxirane ring: This step involves the reaction of an appropriate precursor with a propylcarbamoyl group to form the oxirane ring.
Coupling with isoleucine: The oxirane intermediate is then coupled with isoleucine to form the desired peptide bond.
Methylation: The final step involves the methylation of the carboxylate group to yield the target compound.
Chemical Reactions Analysis
Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and organic molecules.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. One known target is cathepsin B, an enzyme involved in protein degradation. The compound acts as an inhibitor of cathepsin B by binding to its active site, thereby preventing the enzyme from performing its function . This inhibition can affect various cellular pathways and processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
CA-074 methyl ester: This compound is also a cathepsin B inhibitor and shares a similar structure with the target compound.
Benzyl N-({(2S,3S)-3-[(propylamino)carbonyl]oxiranyl}carbonyl)-L-isoleucyl-L-prolinate: Another peptide-based compound with enzyme inhibitory properties.
Properties
Molecular Formula |
C19H31N3O6 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 1-[3-methyl-2-[[3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
XGWSRLSPWIEMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC |
Origin of Product |
United States |
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